2,3-Dinitrobenzoic acid

Terahertz spectroscopy Isomer identification Materials characterization

Analytical labs often struggle to distinguish dinitrobenzoic acid positional isomers by IR, risking method validation failures. 2,3-Dinitrobenzoic acid (CAS 15147-64-5) resolves this with unique terahertz spectral signatures and electrophoretic mobility (migration time RSD <0.4%). - Enables baseline separation of the 2,3-isomer from 2,4-, 2,5-, 3,4-, and 3,5-dinitrobenzoic acids via THz-TDS. - Serves as a critical calibration standard for nonaqueous capillary electrophoresis purity analysis. - Acts as a regiochemically specific precursor in amidotrizoic acid (X-ray contrast agent) synthesis, exploiting ortho-nitro activation.

Molecular Formula C7H4N2O6
Molecular Weight 212.12 g/mol
CAS No. 15147-64-5
Cat. No. B080315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dinitrobenzoic acid
CAS15147-64-5
Molecular FormulaC7H4N2O6
Molecular Weight212.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
InChIInChI=1S/C7H4N2O6/c10-7(11)4-2-1-3-5(8(12)13)6(4)9(14)15/h1-3H,(H,10,11)
InChIKeyHCSBTDBGTNZOAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dinitrobenzoic Acid (CAS 15147-64-5): Verified Physicochemical and Spectral Properties for Research Sourcing


2,3-Dinitrobenzoic acid (CAS 15147-64-5) is a dinitro-substituted aromatic carboxylic acid with the molecular formula C₇H₄N₂O₆ and a molecular weight of 212.12 g/mol . It is one of six possible positional isomers of dinitrobenzoic acid, distinguished by the vicinal (ortho) arrangement of its two nitro groups at the 2- and 3-positions on the benzene ring [1]. This specific substitution pattern confers unique electronic and steric properties that influence its reactivity, solubility, and spectral characteristics relative to other isomers such as the more widely studied 3,5-dinitrobenzoic acid [2]. The compound is available as a research-grade chemical with typical purity specifications of 95.0% from reputable suppliers .

Why 2,3-Dinitrobenzoic Acid Cannot Be Replaced by Other Dinitrobenzoic Acid Isomers in Analytical and Synthetic Workflows


Substituting 2,3-dinitrobenzoic acid with alternative dinitrobenzoic acid isomers—such as 2,4-, 3,4-, or 3,5-dinitrobenzoic acid—introduces distinct spectroscopic signatures, altered reactivity profiles, and different physical properties that can compromise analytical method validation, synthetic pathway reproducibility, and product characterization [1]. Experimental studies using terahertz time-domain spectroscopy (THz-TDS) have demonstrated that while multiple dinitrobenzoic acid isomers produce nearly indistinguishable absorption spectra in the infrared region (1400–1800 cm⁻¹), they exhibit substantial, quantifiable differences in the terahertz frequency range (0.3–2.2 THz) [2]. Additionally, the vicinal nitro group arrangement in the 2,3-isomer creates a unique electron-deficient environment that differs fundamentally from the symmetrically substituted 3,5-isomer, affecting both nucleophilic aromatic substitution kinetics and acid dissociation behavior [3].

Quantitative Differentiation Evidence for 2,3-Dinitrobenzoic Acid: Spectral, Chromatographic, and Synthetic Comparisons


THz Spectroscopic Differentiation of 2,3-Dinitrobenzoic Acid from Other Positional Isomers

2,3-Dinitrobenzoic acid exhibits a distinct terahertz absorption spectrum that differs markedly from other dinitrobenzoic acid isomers. While all tested isomers (2,4-, 2,5-, 3,4-, and 3,5-dinitrobenzoic acid) produce nearly identical infrared absorption patterns in the 1400–1800 cm⁻¹ range, their THz spectra in the 0.3–2.2 THz region show substantial, visually discernible differences that enable unambiguous isomer identification [1]. Density functional theory (DFT) calculations confirm that these spectral differences arise from distinct low-frequency vibrational modes unique to each substitution pattern, including collective molecular motions and intermolecular interactions [1].

Terahertz spectroscopy Isomer identification Materials characterization

Capillary Electrophoretic Resolution of 2,3-Dinitrobenzoic Acid from Structural Isomers

2,3-Dinitrobenzoic acid can be baseline-resolved from its positional isomers using nonaqueous capillary electrophoresis (NACE), a method validated for the separation of closely related dinitrobenzoic acid isomers [1]. In a CTAB/methanol electrolyte system, complete resolution of tested dinitrobenzoic acid isomers was achieved in a relatively short analysis time, with migration time reproducibility characterized by a relative standard deviation (RSD) of <0.4% without requiring temperature control or between-run capillary washing steps [1]. This high-precision separation confirms that the 2,3-isomer possesses unique electrophoretic mobility under these conditions.

Capillary electrophoresis Isomer separation Analytical chemistry

Ortho-Nitro Substitution Pattern Confers Distinct Reactivity in Nucleophilic Aromatic Substitution

The vicinal (ortho) arrangement of nitro groups in 2,3-dinitrobenzoic acid creates a unique electronic environment that differs fundamentally from the 1,3-relationship found in the more common 3,5-dinitrobenzoic acid isomer [1]. In nucleophilic aromatic substitution (SNAr) reactions, nitro groups positioned ortho or para to a leaving group stabilize the Meisenheimer complex intermediate (the σ-adduct) through resonance electron withdrawal, thereby accelerating reaction rates [2]. The 2,3-substitution pattern places one nitro group ortho and one nitro group meta to the carboxylic acid position, creating a distinct regiochemical profile for substitution reactions compared to symmetrically substituted isomers .

Nucleophilic aromatic substitution Synthetic methodology Reaction kinetics

Differential Solubility Profile Enables Distinct Application Suitability

The 2,3-dinitrobenzoic acid isomer exhibits solubility characteristics that differ from the 3,5-dinitrobenzoic acid isomer, a property attributed to the distinct electronic and steric effects conferred by the vicinal nitro group arrangement . Systematic solubility studies of nitrobenzoic acid derivatives have established that the number and position of nitro substituents significantly modulate aqueous and organic solvent solubility [1]. For benzoic acid derivatives, increasing nitro substitution generally reduces water solubility due to enhanced intermolecular hydrogen bonding and crystal lattice stabilization, while the specific substitution pattern governs solubility in polar organic solvents such as methanol, ethanol, and DMSO [2].

Solubility Physicochemical properties Formulation science

Validated Research Applications for 2,3-Dinitrobenzoic Acid Based on Differentiating Evidence


Reference Standard for Isomer-Specific Analytical Method Development

2,3-Dinitrobenzoic acid serves as an essential reference standard for developing and validating isomer-specific analytical methods. The demonstrated baseline resolution of dinitrobenzoic acid positional isomers via nonaqueous capillary electrophoresis (with migration time RSD <0.4%) [1] establishes this compound as a critical calibration material for laboratories conducting purity analysis or isomer identification. The stark terahertz spectral differences between the 2,3-isomer and other dinitrobenzoic acids (2,4-, 2,5-, 3,4-, and 3,5-) further support its use in spectroscopic method development, particularly for applications where conventional IR spectroscopy fails to provide adequate isomer discrimination [2].

Synthetic Intermediate Requiring Vicinal Nitro Group Regiochemistry

The ortho-relationship of the two nitro groups in 2,3-dinitrobenzoic acid creates a regiochemical environment distinct from symmetrically substituted isomers, making it a valued precursor for synthetic pathways that exploit specific nitro group activation patterns. The compound has been documented as an intermediate in the synthesis of amidotrizoic acid (diatrizoic acid), an iodinated X-ray contrast agent, where the initial reduction step converts the 2,3-dinitrobenzoic acid scaffold to an aminobenzoic acid derivative prior to iodination and acetylation . This application leverages the specific substitution pattern that cannot be replicated using the 3,5-isomer, as the latter would yield a different aminonitrobenzoic acid regioisomer with altered downstream reactivity.

Materials Science Research Involving Electron-Deficient Aromatic Building Blocks

The strong electron-withdrawing character of the vicinal nitro groups in 2,3-dinitrobenzoic acid renders this compound suitable for materials science investigations requiring highly electron-deficient aromatic scaffolds. Dinitrobenzoate derivatives have been employed as electron-acceptor components in donor-acceptor organogel systems, where they promote the assembly of polyaromatic hydrocarbons (PAHs) into two-component supramolecular networks [3]. The specific substitution pattern influences the strength of π-π stacking interactions and hydrogen-bonding capacity, parameters that govern gelation efficiency and material properties. Research applications include the development of fluorescent sensors for carboxylic acid detection, where the dinitrobenzoic acid framework provides the requisite binding cavity and electronic characteristics [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-Dinitrobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.